molecular formula C6H6N2O2 B6234886 5-methoxypyrimidine-4-carbaldehyde CAS No. 1526682-09-6

5-methoxypyrimidine-4-carbaldehyde

Cat. No.: B6234886
CAS No.: 1526682-09-6
M. Wt: 138.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxypyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6N2O2. It is a derivative of pyrimidine, featuring a methoxy group at the 5-position and an aldehyde group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxypyrimidine-4-carbaldehyde typically involves the functionalization of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 4-position of the pyrimidine ring. The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for efficient large-scale synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Methanol, NaOH, HCl

Major Products Formed:

Scientific Research Applications

5-Methoxypyrimidine-4-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxypyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, altering their function and activity .

Comparison with Similar Compounds

  • 4-Methoxypyrimidine-5-carbaldehyde
  • 5-Methoxy-2-pyrimidinecarboxaldehyde
  • 5-Methoxy-6-methylpyrimidine-4-carbaldehyde

Comparison: 5-Methoxypyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for targeted research and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxypyrimidine-4-carbaldehyde involves the reaction of 5-methoxypyrimidine-4-carboxylic acid with a reducing agent to form the aldehyde functional group.", "Starting Materials": [ "5-methoxypyrimidine-4-carboxylic acid", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "Dissolve 5-methoxypyrimidine-4-carboxylic acid in a suitable solvent (e.g. ethanol, methanol)", "Add the reducing agent slowly to the reaction mixture while stirring", "Heat the reaction mixture under reflux for a suitable amount of time (e.g. 2-4 hours)", "Allow the reaction mixture to cool to room temperature", "Acidify the reaction mixture with a suitable acid (e.g. hydrochloric acid)", "Extract the product with a suitable organic solvent (e.g. diethyl ether)", "Dry the organic layer over anhydrous sodium sulfate", "Filter the solution and evaporate the solvent under reduced pressure to obtain the desired product, 5-methoxypyrimidine-4-carbaldehyde" ] }

CAS No.

1526682-09-6

Molecular Formula

C6H6N2O2

Molecular Weight

138.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.